molecular formula C70H94Cl2N6O20S2 B565822 N2',​N2'''-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2'-​deacetyl- maytansine CAS No. 905449-88-9

N2',​N2'''-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2'-​deacetyl- maytansine

Cat. No.: B565822
CAS No.: 905449-88-9
M. Wt: 1474.564
InChI Key: RIQRXIUWYVMFRR-AYLJLCGHSA-N
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Description

N2’,​N2’‘’-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2’-​deacetyl- maytansine] is a complex chemical compound known for its significant role in pharmaceutical research. This compound is a derivative of maytansine, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Its unique structure and properties make it a valuable tool in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2’,​N2’‘’-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2’-​deacetyl- maytansine] involves multiple steps, starting from the parent compound maytansine. The process typically includes:

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization. The process is typically carried out in specialized facilities equipped to handle complex organic syntheses.

Chemical Reactions Analysis

Types of Reactions

N2’,​N2’‘’-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2’-​deacetyl- maytansine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in the synthesis of more complex molecules or studied for their biological activities.

Scientific Research Applications

N2’,​N2’‘’-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2’-​deacetyl- maytansine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2’,​N2’‘’-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2’-​deacetyl- maytansine] involves its binding to tubulin, a protein critical for cell division. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent agent in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2’,​N2’‘’-​[Dithiobis(1-​oxo-​3,​1-​propanediyl)​]​bis[N2’-​deacetyl- maytansine] stands out due to its unique dithiobis(1-oxo-3,1-propanediyl) linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and allows for more precise targeting in ADCs, making it a valuable compound in the development of targeted cancer therapies .

Properties

CAS No.

905449-88-9

Molecular Formula

C70H94Cl2N6O20S2

Molecular Weight

1474.564

InChI

InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1

InChI Key

RIQRXIUWYVMFRR-AYLJLCGHSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O

Synonyms

DM1 Dimer

Origin of Product

United States

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